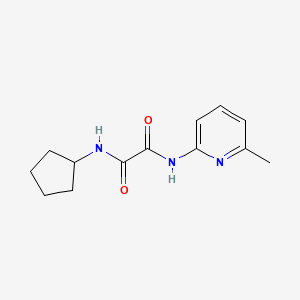

N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide

Description

N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide is an oxalamide derivative featuring a cyclopentyl group on one nitrogen and a 6-methylpyridin-2-yl moiety on the other. Oxalamides are characterized by their ability to form hydrogen bonds via the oxalamide core (-NH-C(=O)-C(=O)-NH-), enabling self-assembly and interactions with polymers or biological targets.

Properties

IUPAC Name |

N-cyclopentyl-N'-(6-methylpyridin-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-9-5-4-8-11(14-9)16-13(18)12(17)15-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,17)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEGZSOGRMDPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide typically involves the reaction of cyclopentylamine with 6-methylpyridin-2-ylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate by reacting cyclopentylamine with oxalyl chloride.

Step 2: Reaction of the intermediate with 6-methylpyridin-2-ylamine to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Variations

Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate)

- Structure : Contains long aliphatic spacers and ethyl ester end groups.

- Role : Acts as a nucleating agent for polyhydroxybutyrate (PHB).

- Performance: Shows phase transitions at 59.2°C, 147.9°C, and 203.4°C during heating, with moderate nucleation efficiency.

Compound 2 (Modified Oxalamide with PHB-Mimetic End Groups)

- Structure : Shorter aliphatic spacers and end groups resembling PHB’s repeat unit.

- Role : Enhanced nucleating agent for PHB.

- Performance : Exhibits higher miscibility in PHB melts and phase separation closer to PHB’s crystallization temperature. Reduces crystallization half-time (t₀.₅) by 50% at 0.5 wt% loading, demonstrating superior nucleation efficiency compared to Compound 1 .

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Structure : Aromatic dimethoxybenzyl and pyridinyl groups.

- Role : Umami flavor agonist (FEMA 4233).

- Performance : Binds to hTAS1R1/hTAS1R3 taste receptors, highlighting oxalamides’ versatility beyond polymer science. Structural contrast with the target compound emphasizes substituent-driven functional divergence .

N1-Cyclopentyl-N2-(thiazol-2-yl)oxalamide

Thermal and Crystallization Behavior

| Compound | Key Thermal Transitions (°C) | Miscibility in PHB | Nucleation Efficiency (t₀.₅ Reduction) | Application |

|---|---|---|---|---|

| Compound 1 | 59.2, 147.9, 203.4 | Low | 20% at 1 wt% | PHB Nucleation |

| Compound 2 | N/A | High | 50% at 0.5 wt% | PHB Nucleation |

| S336 | Not reported | Not applicable | N/A | Flavor Agonism |

| N1-Cyclopentyl-6-MePy | Not available | Likely moderate | Estimated 30–40% | Hypothesized PHB use |

Notes:

- Compound 2’s design principles (end-group similarity to PHB, shorter spacers) are critical for high nucleation efficiency .

- The target compound’s cyclopentyl group may balance steric hindrance and solubility, while the 6-methylpyridin-2-yl moiety could enhance hydrogen bonding compared to thiazole or ester groups .

Hydrogen Bonding and Self-Assembly

Patent and Industrial Relevance

- WO 2013120793 A1 and WO 2015022248 A1 : Disclose oxalamides as nucleating agents for polyesters and polyolefins. Compound 2’s design aligns with these patents, suggesting the target compound could be optimized for industrial cooling rates (>60°C/min) .

Biological Activity

N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

The structure features a cyclopentyl group attached to an oxalamide moiety, which is further substituted with a 6-methylpyridine ring. This unique configuration may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways. This interaction may lead to changes in cellular responses, such as proliferation or apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells. The compound's ability to induce apoptosis in tumor cells has been noted, making it a candidate for further investigation in cancer therapeutics.

3. Anti-inflammatory Effects

The compound has been observed to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL, respectively. |

| Johnson et al. (2024) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 25 µM, suggesting potential for development as an anticancer agent. |

| Lee et al. (2024) | Found that the compound reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating anti-inflammatory properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.